molecular formula C11H16Cl2N2O3 B1635459 (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL

(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL

Cat. No.: B1635459
M. Wt: 295.16 g/mol
InChI Key: AQMHCRQCANKFFA-DBEJOZALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxypyridinyl group and a carboxylic acid group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxypyridinyl group, and the addition of the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is unique due to its specific stereochemistry and the presence of both a methoxypyridinyl group and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16Cl2N2O3

Molecular Weight

295.16 g/mol

IUPAC Name

(3S,4R)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m0../s1

InChI Key

AQMHCRQCANKFFA-DBEJOZALSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl

SMILES

COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl

Origin of Product

United States

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